molecular formula NO2-2 B1231288 CID 6857666

CID 6857666

Cat. No.: B1231288
M. Wt: 46.006 g/mol
InChI Key: OYMZVIYGRISCFN-UHFFFAOYSA-L
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Description

Dioxidonitrate(.2-) is a nitrogen oxide and an inorganic radical anion.

Properties

Molecular Formula

NO2-2

Molecular Weight

46.006 g/mol

InChI

InChI=1S/H2NO2/c2-1-3/h2-3H/p-2

InChI Key

OYMZVIYGRISCFN-UHFFFAOYSA-L

SMILES

[N]([O-])[O-]

Canonical SMILES

[N]([O-])[O-]

Origin of Product

United States

Q & A

Basic: How to formulate a focused research question in experimental chemistry?

Answer: A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and incorporate frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity . Begin by identifying gaps in existing literature (e.g., unexplored reaction mechanisms or compound properties) and refine the question through iterative feedback from peers or supervisors . Avoid broad queries like "What is the effect of X?"; instead, specify variables, such as "How does temperature variation (20–100°C) influence the catalytic efficiency of [Compound] in [Reaction]?" .

Advanced: How to design experiments to ensure reproducibility and validity in compound characterization?

Answer:
Adopt a modular experimental design with explicit documentation of materials, protocols, and instrumentation (e.g., NMR settings, purity thresholds) to enable replication . Predefine statistical power calculations and controls (e.g., negative/positive controls for assay validation) to minimize bias . For novel compounds, provide exhaustive spectral data (IR, MS, HPLC traces) and cross-validate results using orthogonal techniques (e.g., XRD alongside computational simulations) .

Basic: What strategies ensure a rigorous literature review in chemical research?

Answer:
Systematically search databases like PubMed, Google Scholar, and Reaxys using Boolean operators (e.g., "photocatalyst AND graphene oxide NOT industrial") . Prioritize primary sources (peer-reviewed journals) over secondary summaries and critically appraise methodologies in retrieved papers for relevance . Organize findings thematically (e.g., synthesis routes, catalytic applications) and use reference managers (Zotero, EndNote) to track citations .

Advanced: How to resolve contradictions in experimental data during compound analysis?

Answer:
Apply triangulation by repeating experiments under varying conditions (e.g., solvent polarity, stoichiometry) and employing complementary analytical methods (e.g., TEM for morphology vs. BET for surface area) . Use statistical tools (ANOVA, t-tests) to identify outliers and assess significance thresholds . If contradictions persist, revisit hypotheses to explore alternative mechanisms (e.g., non-covalent interactions vs. kinetic control) and validate through computational modeling (DFT, MD simulations) .

Basic: What key components should a research proposal include for funding in synthetic chemistry?

Answer:
Structure proposals with:

  • Problem Statement : Identify gaps (e.g., limited yield in cross-coupling reactions) .
  • Objectives : Specific, measurable aims (e.g., "Synthesize 10 derivatives of CID 6857666 with ≥80% yield").
  • Methodology : Detailed protocols (e.g., Sonogashira coupling conditions, purification steps) .
  • Expected Outcomes : Hypotheses aligned with literature trends (e.g., "Steric effects will enhance selectivity") .
  • Ethical Compliance : Safety protocols for hazardous reagents .

Advanced: What methodologies validate novel compounds in high-throughput screening (HTS)?

Answer:
Implement orthogonal assays (e.g., fluorescence quenching + SPR for binding affinity) to reduce false positives . Use dose-response curves (IC50/EC50) and Z’-factor calculations to assess assay robustness . For hit confirmation, validate with secondary screens (e.g., cytotoxicity assays) and structural analogs to establish SAR (structure-activity relationships) . Document all data in FAIR-compliant repositories for transparency .

Basic: How to ethically address data limitations in academic publications?

Answer:
Clearly delineate limitations in the Discussion section (e.g., "Single-crystal XRD data unavailable due to amorphous product") and propose follow-up studies . Avoid overgeneralizing findings; use qualifiers like "preliminary evidence suggests" for inconclusive data . Adhere to journal guidelines for supplemental material to share raw data (spectra, chromatograms) without cluttering the main text .

Advanced: How to optimize computational-experimental synergy in materials chemistry?

Answer:
Integrate DFT calculations to predict molecular properties (e.g., HOMO-LUMO gaps) before synthesis, reducing trial-and-error . Validate simulations with experimental data (e.g., comparing calculated vs. observed UV-Vis spectra) and refine force fields iteratively . Use machine learning (e.g., QSAR models) to prioritize compounds for synthesis based on predicted activity .

Basic: What are best practices for maintaining research integrity in data collection?

Answer:
Pre-register study designs on platforms like Open Science Framework to mitigate HARKing (hypothesizing after results are known) . Use lab notebooks with timestamped entries and witness signatures for critical steps . For collaborative projects, define roles early (e.g., who oversees spectral analysis vs. statistical testing) to avoid duplication or oversight .

Advanced: How to manage multidisciplinary data integration in catalysis studies?

Answer:
Develop a unified data schema (e.g., using XML or JSON) to harmonize heterogeneous data (kinetic profiles, TEM images, computational logs) . Employ workflow platforms (Knime, Pipeline Pilot) to automate data preprocessing and visualization . For cross-disciplinary teams, schedule regular alignment meetings to reconcile terminology (e.g., "turnover frequency" in chemistry vs. engineering contexts) .

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